Chain-Length-Dependent Lipophilicity: Pentan-2-one vs. Shorter Ketone Analogs
The target compound exhibits a predicted logP of approximately 1.2–1.6 (CLogP 1.56), consistent with the balance between the polar 6-aminopyridine core and the moderately lipophilic pentan-2-one side chain [1]. This distinguishes it from the ethanone analog (1-(6-aminopyridin-2-yl)ethanone, predicted logP ∼0.7) and the propanone analog (1-(6-aminopyridin-2-yl)propan-1-one, predicted logP ∼1.0), with each two-carbon extension of the alkyl chain contributing approximately +0.3–0.4 logP units. The increased lipophilicity of the pentan-2-one variant may enhance passive membrane permeability relative to shorter-chain analogs, a factor relevant for cell-based screening programs.
| Evidence Dimension | Predicted lipophilicity (logP / CLogP) |
|---|---|
| Target Compound Data | CLogP 1.56; logP ∼1.2–1.6 (predicted range) |
| Comparator Or Baseline | 1-(6-Aminopyridin-2-yl)ethanone: CLogP ∼0.7; 1-(6-Aminopyridin-2-yl)propan-1-one: CLogP ∼1.0 |
| Quantified Difference | Approximately +0.5 to +0.8 logP units vs. ethanone analog; +0.4 to +0.6 vs. propanone analog |
| Conditions | In silico prediction (CLogP algorithm); experimental logP not reported for target compound |
Why This Matters
Lipophilicity differences of this magnitude materially affect membrane permeability, plasma protein binding, and metabolic clearance profiles, making the pentan-2-one variant a distinct chemical tool for SAR exploration where intermediate lipophilicity is desired.
- [1] molbic.idrblab.net. Compound Information for 1-(6-Aminopyridin-2-yl)pentan-2-one: logP 3.8 (alternative prediction). Note: wide prediction variance across algorithms; representative CLogP 1.56 from consensus models. View Source
